molecular formula C15H22N4O2 B1214823 Cartazolate CAS No. 34966-41-1

Cartazolate

Cat. No. B1214823
Key on ui cas rn: 34966-41-1
M. Wt: 290.36 g/mol
InChI Key: IQNQAOGGWGCROX-UHFFFAOYSA-N
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Patent
US03983128

Procedure details

To a solution of 50.8 g. of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.2 mol.) in 200 ml. of benzene, 29.2 g. of n-butylamine (0.4 mol.) are added. The mixture is kept at 50° for 5 hours. Then the separated butylamine hydrochloride is filtered under suction and the filtrate is evaporated in vacuo to dryness. The residual 4-butylamino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from hexane, m.p. 82°-83°, yield 53 g. (91.5%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](Cl)=[C:8]2[CH:14]=[N:13][N:12]([CH2:15][CH3:16])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2].[CH2:18]([NH2:22])[CH2:19][CH2:20][CH3:21]>C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH:22][CH2:18][CH2:19][CH2:20][CH3:21])=[C:8]2[CH:14]=[N:13][N:12]([CH2:15][CH3:16])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the separated butylamine hydrochloride is filtered under suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residual 4-butylamino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from hexane, m.p. 82°-83°, yield 53 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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